![molecular formula C18H24N2O4 B2564994 tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 2251053-55-9](/img/structure/B2564994.png)
tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate: is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multiple steps:
-
Formation of the Indoline Core: : The synthesis begins with the preparation of the indoline core. This can be achieved through the cyclization of α-haloacetanilides using Lewis acid catalysis. this method often results in low yields due to the harsh acidic conditions .
-
Spirocyclization: : The key step involves the formation of the spirocyclic structure. This can be done through dianion alkylation and subsequent cyclization. For example, ethyl 2-oxindoline-5-carboxylate can be treated with tert-butyl hypochlorite, ethyl (methylthio) acetate, and triethylamine, followed by dilute hydrochloric acid to yield the spirocyclic intermediate .
-
Final Modifications: Reductive desulfurization using Raney nickel is often employed to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of greener chemistry principles to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the oxindole ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate, while reduction of the carbonyl group can produce 4-methoxy-2-hydroxyspiro[indoline-3,4’-piperidine]-1’-carboxylate.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is used as a precursor in the synthesis of more complex spirocyclic compounds. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a scaffold for the development of drugs targeting various diseases. For instance, spirocyclic oxindoles have been investigated for their ability to inhibit protein-protein interactions, such as the p53-MDM2 interaction, which is crucial in cancer therapy .
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of drug candidates. Its spirocyclic structure is known to enhance the stability and bioavailability of drugs, making it a valuable component in drug design.
Mechanism of Action
The mechanism of action of tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is largely dependent on its interaction with biological targets. For example, in cancer therapy, spirocyclic oxindoles inhibit the p53-MDM2 interaction, leading to the reactivation of the p53 tumor suppressor protein and induction of apoptosis in cancer cells . This compound’s ability to interact with various receptors and enzymes makes it a versatile tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,3’-indoline]: Another spirocyclic compound with similar structural features but different biological activities.
Spiro[pyrrolidine-3,3’-oxindole]: Known for its potent anticancer properties due to its ability to inhibit the p53-MDM2 interaction.
Uniqueness
tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to interact with a wide range of biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
tert-butyl 4-methoxy-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-10-8-18(9-11-20)14-12(19-15(18)21)6-5-7-13(14)23-4/h5-7H,8-11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGIWCRESFLMTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC=C3OC)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
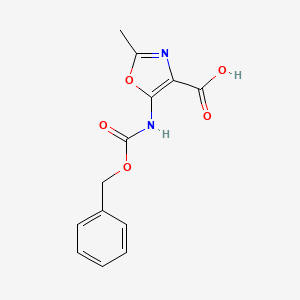
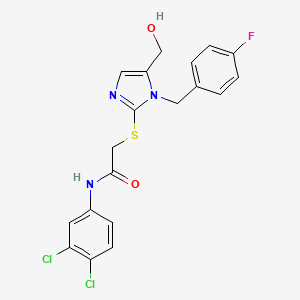
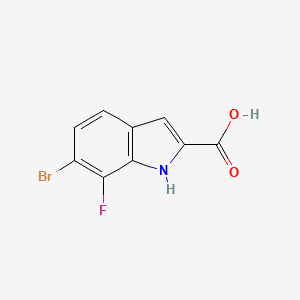
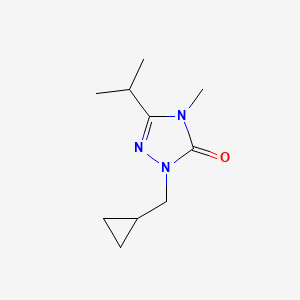
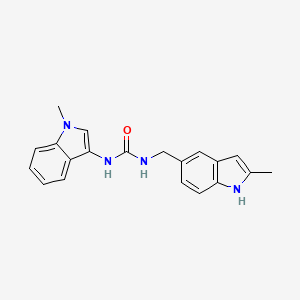
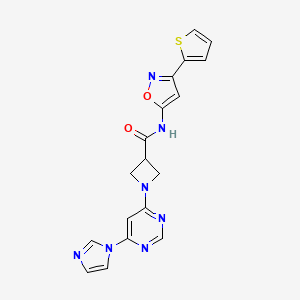
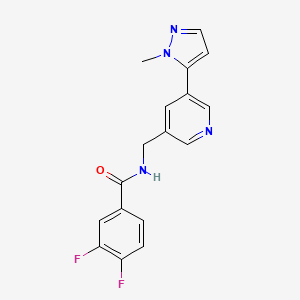
![4-[4-(morpholine-4-sulfonyl)benzenesulfonamido]butanoic acid](/img/structure/B2564920.png)
![4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2564921.png)
![N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide](/img/structure/B2564922.png)
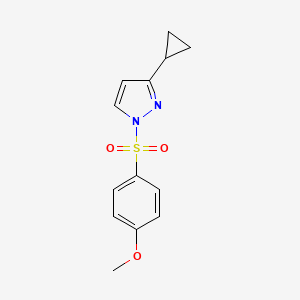
![2-((3-(2-methoxy-5-methylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2564931.png)
![N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2564932.png)
![ethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2564933.png)
